Chemical properties of (2-Chloro-6-fluoropyridin-4-yl)methanamine
Chemical properties of (2-Chloro-6-fluoropyridin-4-yl)methanamine
This technical guide details the chemical properties, synthesis, and reactivity profile of (2-Chloro-6-fluoropyridin-4-yl)methanamine , a high-value heterocyclic building block in medicinal chemistry.
Chemical Class: Halogenated Pyridine / Primary Amine Primary Application: Scaffold for sequential functionalization in Fragment-Based Drug Discovery (FBDD).
Executive Summary
(2-Chloro-6-fluoropyridin-4-yl)methanamine represents a "Janus-faced" electrophile in drug design. Its utility stems from the electronic asymmetry between the 2-chloro and 6-fluoro substituents on the pyridine ring. This asymmetry allows for orthogonal reactivity : the fluorine atom is highly activated toward Nucleophilic Aromatic Substitution (
Physicochemical Profile
The introduction of electron-withdrawing halogens (F, Cl) significantly alters the basicity and lipophilicity compared to the parent 4-picolylamine.
| Property | Value (Predicted/Experimental) | Technical Insight |
| Molecular Formula | ||
| Molecular Weight | 160.58 g/mol | Ideal for Fragment-Based Drug Discovery (MW < 300). |
| pKa (Pyridine N) | ~0.5 – 1.5 | Drastically reduced vs. pyridine (5.2) due to inductive withdrawal by -F and -Cl. The ring nitrogen is non-basic at physiological pH. |
| pKa (Primary Amine) | ~8.5 – 9.0 | Slightly lower than benzylamine (9.3) due to the electron-deficient pyridine ring.[1] |
| LogP | ~1.1 | Moderate lipophilicity; suitable for CNS-penetrant library design. |
| H-Bond Donors/Acceptors | 2 / 3 | The primary amine provides 2 donors; ring N and F are weak acceptors. |
| Polar Surface Area (PSA) | ~39 Ų | Favorable for oral bioavailability rules (Veber). |
Synthetic Pathways
The synthesis typically proceeds via the reduction of the corresponding nitrile precursor. This route preserves the sensitive halogen substitution pattern.
Core Synthesis Protocol
-
Precursor: 2-Chloro-6-fluoroisonicotinonitrile (CAS 665066-97-7).
-
Reduction:
-
Method A (Chemoselective): Borane-THF (
) or Borane-DMS at 0°C to RT. This avoids hydrodehalogenation often seen with catalytic hydrogenation ( ). -
Method B (Mild):
with (in situ boride generation).
-
-
Workup: Acidic quench (HCl/MeOH) to break the boron-amine complex, followed by basification to isolate the free amine.
Critical Control Point: Avoid standard Hydrogenation (
, Pd/C) as it will likely cause reductive dechlorination at the C-2 position, yielding the 2-fluoro or des-halo product.
Reactivity & Functionalization Logic
The power of this scaffold lies in its predictable regioselectivity . The researcher can manipulate three distinct sites in a specific order without protecting groups.
Hierarchy of Reactivity
-
Primary Amine (
N): Most nucleophilic. Reacts with acid chlorides, isocyanates, or aldehydes under mild conditions. -
C-6 Fluorine (
C-F): Highly activated for due to the strong inductive effect of the ring nitrogen and the electronegativity of fluorine stabilizing the Meisenheimer complex. -
C-2 Chlorine (
C-Cl): Less reactive toward but excellent for Pd-catalyzed couplings.
Visualizing the Reaction Pathway
The following diagram illustrates the orthogonal functionalization strategy.
Figure 1: The sequential functionalization logic. The C-F bond is displaced before the C-Cl bond in nucleophilic substitutions, while the amine is functionalized first to prevent side reactions.
Experimental Protocols
Protocol A: Regioselective Displacement of Fluorine
Objective: To introduce a secondary amine at the C-6 position while retaining the C-2 chlorine.
-
Setup: Dissolve (2-Chloro-6-fluoropyridin-4-yl)methanamine derivative (1.0 eq) in anhydrous DMSO or NMP (0.2 M).
-
Reagents: Add the nucleophile (e.g., Morpholine, 1.2 eq) and a base like DIPEA (2.0 eq) or
. -
Conditions: Heat to 60–80°C.
-
Note: The C-F bond reacts ~300x faster than the C-Cl bond in this scaffold [1].[2]
-
-
Monitoring: Monitor by LC-MS. The product will show the mass of the amine addition minus HF.
-
Validation: The retention of the Chlorine atom is confirmed by the characteristic 3:1 isotopic pattern (
) in the mass spectrum.
Protocol B: Suzuki-Miyaura Coupling at C-2
Objective: To arylate the C-2 position after C-6 functionalization.
-
Setup: Suspend the 2-chloropyridine intermediate (1.0 eq), Boronic Acid (1.5 eq), and
(3.0 eq) in 1,4-Dioxane/Water (4:1). -
Catalyst: Add
or XPhos Pd G3 (5 mol%). Degas with Nitrogen/Argon. -
Conditions: Heat to 90–100°C for 4–12 hours.
-
Purification: Silica gel chromatography.
Applications in Drug Discovery[2][3][4][5][6][7]
-
Kinase Inhibitors: The pyridine ring mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of kinases. The 4-aminomethyl group often extends into the solvent-exposed region or the ribose binding pocket.
-
PROTAC Linkers: The primary amine serves as an attachment point for PEG or alkyl linkers connecting an E3 ligase ligand to a protein of interest.
-
Covalent Inhibitors: The C-6 fluorine can sometimes be retained as a latent electrophile for cysteine targeting, although it is generally too stable for spontaneous covalent reaction without specific positioning.
Handling and Safety
-
Hazard Identification: Like most halogenated pyridines, this compound is likely a skin and eye irritant.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The free amine can absorb
from the air to form carbamates; store as the hydrochloride salt if possible. -
Waste: Segregate as halogenated organic waste.
References
-
Regioselectivity of SNAr: Title: The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide.[2] Source: ResearchGate / Journal of Chemical Society. Context: Establishes that 2-fluoropyridines react ~320 times faster than 2-chloropyridines in nucleophilic substitution, validating the functionalization hierarchy.
-
Synthetic Methodology (Analogous): Title: Synthesis of 2-amino-6-(2-[18F]fluoro-pyridine-4-ylmethoxy).[3] Source: Tetrahedron Letters (via Uni-Mainz). Context: Describes the selective nucleophilic substitution of chloride/fluoride on similar pyridine scaffolds.
-
Medicinal Chemistry Application: Title: Fluorine in Medicinal Chemistry: A Century of Progress.[4] Source: PubMed / NIH. Context: Reviews the impact of fluorine substitution on pKa, lipophilicity, and metabolic stability in heteroaromatic drugs.
